

Application Notes and Protocols for Disodium EDTA in DNA Sample Preservation

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Compound of Interest

Compound Name: EDTA (disodium)

Cat. No.: B094323

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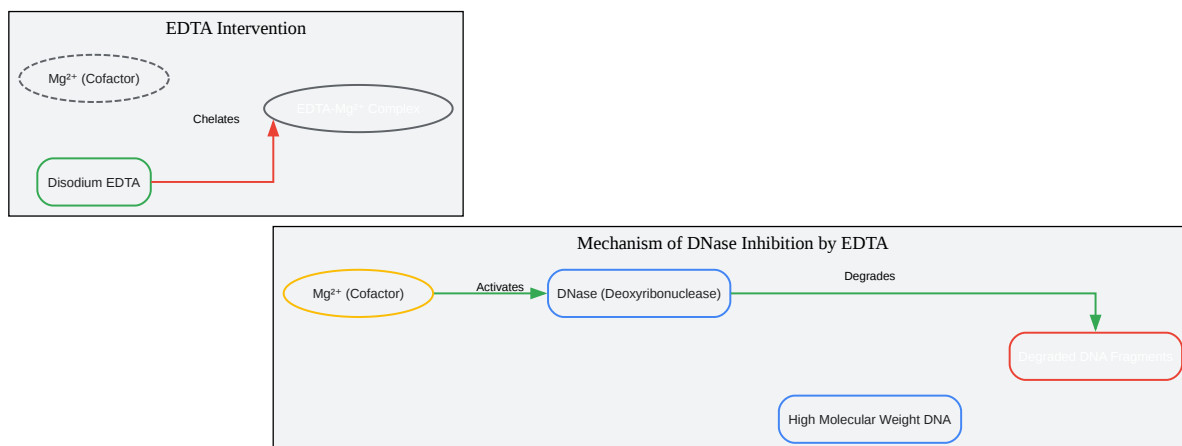
For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA) is a widely utilized chelating agent crucial for the preservation of nucleic acids in biological samples. Its primary function is to sequester divalent cations, such as magnesium (Mg^{2+}) and calcium (Ca^{2+}), which are essential cofactors for nucleases (e.g., DNases) that degrade DNA.[1][2] By inhibiting these enzymes, EDTA effectively maintains the integrity and high molecular weight of DNA, making it an indispensable tool in molecular biology, diagnostics, and drug development.[3][4] These application notes provide detailed methodologies for using disodium EDTA to preserve various sample types for subsequent DNA extraction.

Mechanism of Action

EDTA's preservative effect stems from its ability to form stable complexes with metal ions. DNases, the enzymes responsible for DNA degradation, require divalent cations like Mg^{2+} for their catalytic activity.[5][6] EDTA binds these ions with high affinity, rendering them unavailable to the nucleases and thereby inactivating the enzymes.[2][4] This chelation process protects the DNA from enzymatic degradation during sample collection, storage, and the initial stages of extraction.[5] The effectiveness of EDTA's chelating ability, and consequently its DNA preservative function, increases with a higher pH.[1]



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Caption: Mechanism of DNase inhibition by EDTA.

Applications and Protocols

Disodium EDTA is versatile and can be used for preserving a variety of biological samples. Below are detailed protocols for its application in blood and tissue preservation.

Preservation of Whole Blood Samples

Blood is a common source for genomic DNA. EDTA is the anticoagulant of choice for blood collection when DNA analysis is intended.^{[3][7]} It is typically used in the form of its dipotassium (K₂EDTA) or tripotassium (K₃EDTA) salt in vacuum collection tubes, recognizable by their purple or lavender tops.^{[7][8]}

Protocol for Blood Sample Collection and Storage:

- **Collection:** Draw whole blood directly into a vacuum tube containing K₂EDTA or K₃EDTA.
- **Mixing:** Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[3]
- **Short-Term Storage:** For most hematological tests and DNA extraction, samples can be stored at room temperature (20–25°C) for 24–48 hours.[9] For longer short-term preservation of up to 7 days, refrigeration at 4°C is recommended.[7][9]
- **Long-Term Storage:** For long-term preservation of DNA, whole blood samples can be frozen at -20°C or -80°C for months to years.[7][9] It is important to minimize freeze-thaw cycles as they can lead to DNA degradation.[9]

Parameter	Condition	Duration	Reference
Anticoagulant	K ₂ EDTA or K ₃ EDTA	-	[7][8]
Optimal Concentration	1.5 mg/mL of blood	-	[10]
Short-Term Storage	Room Temperature (20-25°C)	24-48 hours	[9]
Refrigeration (4°C)	Up to 7 days	[7][9]	
Long-Term Storage	Freezing (-20°C or -80°C)	Months to Years	[7][9]

Preservation of Tissue Samples

For solid tissues, EDTA can be used as a component of a preservation solution to protect DNA integrity, especially when freezing is not immediately possible or during the thawing process of cryopreserved samples.[4][11]

Protocol for Tissue Preservation in EDTA Solution:

This protocol is particularly effective for improving the yield of high molecular weight DNA from frozen tissues.[11][12]

- Prepare 0.25 M Disodium EDTA Solution (pH 10):

- Dissolve 46.53 g of disodium EDTA dihydrate in approximately 400 mL of distilled water.
- Adjust the pH to 10.0 using 10 M NaOH. This is crucial as the chelating capacity of EDTA increases with pH.[\[1\]](#)
- Bring the final volume to 500 mL with distilled water.
- The solution can be stored at room temperature.
- Sample Preparation:
 - For fresh tissue, mince the sample into small pieces (e.g., <0.5 cm³).
 - For frozen tissue, the sample can be directly placed into the EDTA solution for thawing.[\[11\]](#)
- Preservation:
 - Place the tissue sample in a sterile tube.
 - Add a sufficient volume of the 0.25 M EDTA (pH 10) solution to completely submerge the tissue (e.g., a 10:1 volume to tissue weight ratio).
 - Incubate overnight at 4°C.[\[11\]](#)[\[13\]](#)
- DNA Extraction:
 - After incubation, the EDTA solution can be decanted, and the tissue can be processed for DNA extraction using standard protocols.

Parameter	Value	Reference
EDTA Concentration	0.25 M	[1] [11]
pH	10.0	[1] [11]
Incubation Temperature	4°C	[11] [13]
Incubation Time	Overnight	[11] [13]

DESS Solution for Long-Term Preservation at Room Temperature

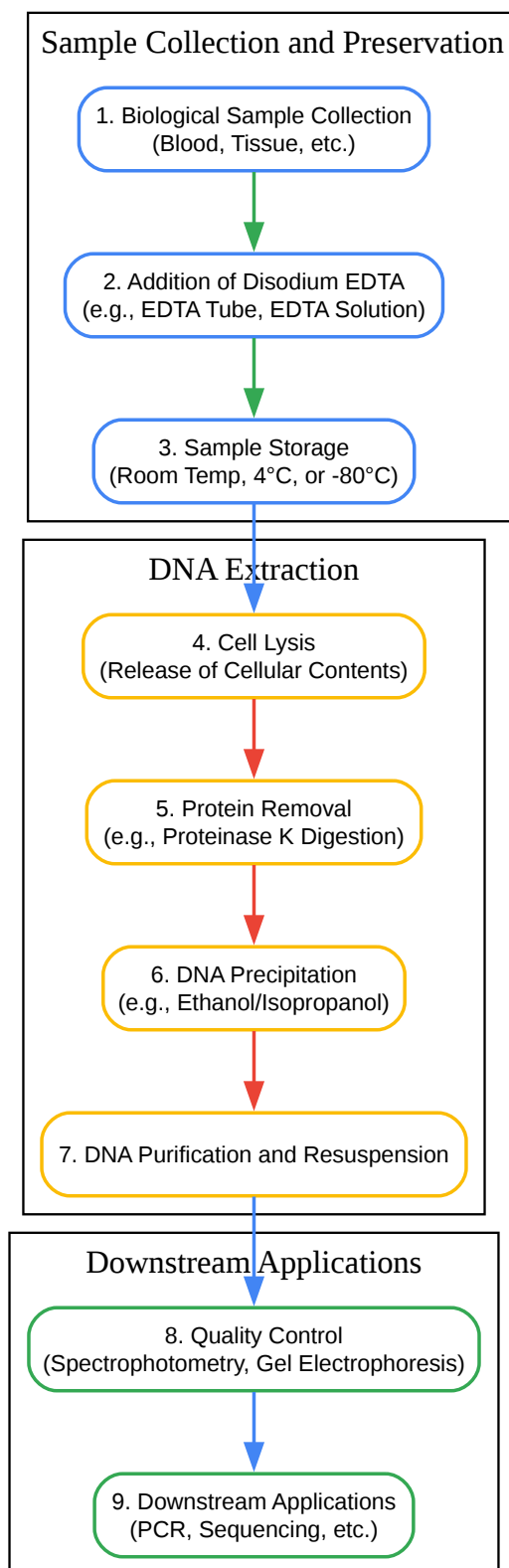
DESS (DMSO-EDTA-Saturated Salt) is a preservative solution that allows for the long-term storage of tissue samples at room temperature while maintaining DNA integrity.[\[14\]](#)[\[15\]](#)

Protocol for Preparing and Using DESS Solution:

- Prepare Saturated NaCl Solution: Add NaCl to distilled water while stirring until no more salt dissolves.
- Prepare DESS Solution:
 - Combine:
 - 20% Dimethyl sulfoxide (DMSO)
 - 0.25 M Disodium EDTA (pH 8.0)
 - Saturated NaCl solution
- Sample Preservation:
 - Submerge the tissue sample in the DESS solution. A common ratio is 1 part tissue to 5-10 parts DESS solution.
 - Store at room temperature. Samples can be stored for extended periods, even years for some organisms, without significant DNA degradation.[\[14\]](#)

Experimental Workflow

The general workflow for using disodium EDTA for sample preservation followed by DNA extraction is outlined below.



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